molecular formula C4H7NO3S B13878778 1-(Methylsulfonyl)azetidin-3-one

1-(Methylsulfonyl)azetidin-3-one

Cat. No.: B13878778
M. Wt: 149.17 g/mol
InChI Key: WAJHFTGICZEJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylsulfonyl)azetidin-3-one is a heterocyclic compound with the molecular formula C4H7NO3S It belongs to the class of azetidines, which are four-membered nitrogen-containing rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)azetidin-3-one can be synthesized through several methods. One common approach involves the mesylation of azetidin-3-one. The process typically includes the reaction of azetidin-3-one with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The purification process may include crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)azetidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted azetidines .

Scientific Research Applications

1-(Methylsulfonyl)azetidin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)azetidin-3-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The azetidine ring can also participate in ring-opening reactions, which can further influence its biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(Methylsulfonyl)azetidin-3-one is unique due to its combination of a strained azetidine ring and a reactive sulfonyl group. This combination provides a versatile platform for chemical modifications and the development of new compounds with diverse applications .

Properties

IUPAC Name

1-methylsulfonylazetidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3S/c1-9(7,8)5-2-4(6)3-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJHFTGICZEJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.